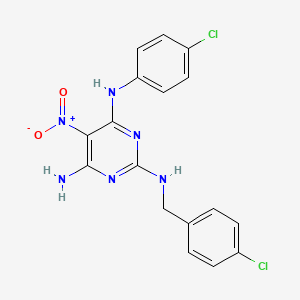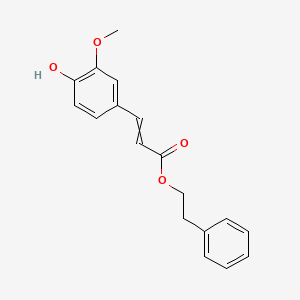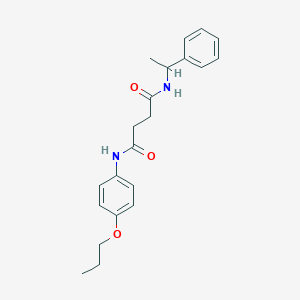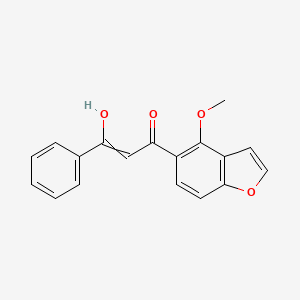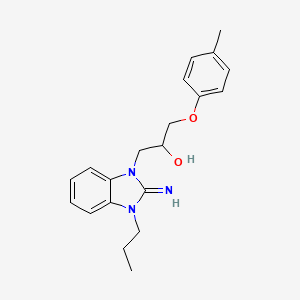![molecular formula C24H22N4OS B12457006 N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B12457006.png)
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a benzylsulfanyl group, and a benzamide moiety, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylsulfanyl group is introduced through nucleophilic substitution reactions, while the benzamide moiety is formed via amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and benzamide moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl and benzamide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are tailored to the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group yields sulfoxides or sulfones, while reduction of the triazole ring can lead to partially or fully reduced triazole derivatives.
科学的研究の応用
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and benzylsulfanyl group are key functional groups that enable binding to enzymes, receptors, or other biomolecules. This binding can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity or disrupt cellular processes, contributing to its potential therapeutic properties.
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives, benzylsulfanyl-containing molecules, and benzamide-based compounds. Examples include:
1,2,4-Triazole: A core structure found in many biologically active compounds.
Benzylsulfanyl derivatives: Compounds with similar sulfanyl groups that exhibit comparable reactivity.
Benzamide derivatives: Molecules with benzamide moieties that share similar chemical properties.
Uniqueness
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C24H22N4OS |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
N-[4-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C24H22N4OS/c1-17-8-10-20(11-9-17)23(29)25-21-14-12-19(13-15-21)22-26-27-24(28(22)2)30-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,29) |
InChIキー |
KUALMKKZAQEXCL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(N3C)SCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12456926.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B12456938.png)

![6-chloro-4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B12456955.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B12456964.png)
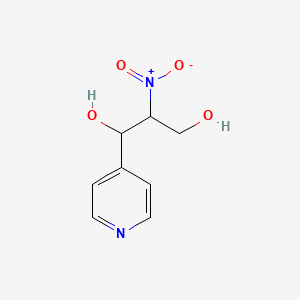
![2-(naphthalen-1-yloxy)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12456968.png)
![4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B12456972.png)
![5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione](/img/structure/B12456975.png)
